BenchChemオンラインストアへようこそ!

(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid

Lipophilicity Chromatographic retention Impurity profiling

(S)-2-((Ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid (CAS 156990-58-8), also designated as N-(Ethoxycarbonyl)-3-methyl-L-valine or (2S)-2-[(Ethoxycarbonyl)amino]-3,3-dimethylbutanoic Acid, is a chiral N-protected amino acid derivative belonging to the tert-leucine scaffold class. With molecular formula C₉H₁₇NO₄ and a molecular weight of 203.24 g/mol, this compound features an ethoxycarbonyl (Eoc) protecting group on the α-amino nitrogen of L-tert-leucine.

Molecular Formula C9H17NO4
Molecular Weight 203.238
CAS No. 156990-58-8
Cat. No. B2740637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid
CAS156990-58-8
Molecular FormulaC9H17NO4
Molecular Weight203.238
Structural Identifiers
SMILESCCOC(=O)NC(C(=O)O)C(C)(C)C
InChIInChI=1S/C9H17NO4/c1-5-14-8(13)10-6(7(11)12)9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
InChIKeyBGWONUWPOUBGIO-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-2-((Ethoxycarbonyl)amino)-3,3-dimethylbutanoic Acid (CAS 156990-58-8): Identity, Class, and Procurement Context


(S)-2-((Ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid (CAS 156990-58-8), also designated as N-(Ethoxycarbonyl)-3-methyl-L-valine or (2S)-2-[(Ethoxycarbonyl)amino]-3,3-dimethylbutanoic Acid, is a chiral N-protected amino acid derivative belonging to the tert-leucine scaffold class [1]. With molecular formula C₉H₁₇NO₄ and a molecular weight of 203.24 g/mol, this compound features an ethoxycarbonyl (Eoc) protecting group on the α-amino nitrogen of L-tert-leucine . It is formally catalogued as Atazanavir Impurity 36 and is supplied with detailed characterization data compliant with regulatory guidelines for use as a reference standard in abbreviated new drug applications (ANDA) and commercial production quality control [2].

Why (S)-2-((Ethoxycarbonyl)amino)-3,3-dimethylbutanoic Acid Cannot Be Interchanged with Common In-Class Protected Amino Acids


Protected tert-leucine derivatives occupy a critical niche in peptide and pharmaceutical intermediate chemistry where steric bulk, lipophilicity, and protecting-group orthogonality directly govern synthetic outcomes. Simple replacement of this compound with N-(methoxycarbonyl)-L-tert-leucine (MOC-L-tert-leucine, CAS 162537-11-3) or N-(ethoxycarbonyl)-L-valine (CAS 5701-14-4) alters key physicochemical parameters—LogP, pKa, and molecular mass—that determine chromatographic retention, extraction efficiency, and mass spectrometric detectability in impurity profiling workflows [1]. Moreover, this compound is specifically designated as Atazanavir Impurity 36, meaning that only the exact (S)-ethoxycarbonyl-tert-leucine structure matches the regulatory impurity marker required for ANDA analytical method validation [2]. Substitution with an analog would invalidate method specificity and fail pharmacopoeial identity criteria.

Quantitative Differentiation Evidence for (S)-2-((Ethoxycarbonyl)amino)-3,3-dimethylbutanoic Acid (CAS 156990-58-8) Versus Key Comparators


LogP Differentiation: Ethoxycarbonyl-tert-leucine Is Approximately 2.5× More Lipophilic Than Methoxycarbonyl-tert-leucine

The target compound exhibits a computed LogP of 1.2318 , compared to a measured LogP of 0.832 at 21°C for the direct methoxycarbonyl analog MOC-L-tert-leucine (CAS 162537-11-3) [1]. This ΔLogP of +0.40 units corresponds to an approximately 2.5-fold greater partition into the organic phase under equivalent conditions, predicting distinctly longer reversed-phase HPLC retention and differential liquid-liquid extraction behavior. The increased lipophilicity arises from the additional methylene group in the ethoxycarbonyl substituent (C₉H₁₇NO₄, MW 203.24) versus the methoxycarbonyl substituent (C₈H₁₅NO₄, MW 189.21).

Lipophilicity Chromatographic retention Impurity profiling

pKa Differentiation: Ethoxycarbonyl-tert-leucine Is Approximately 5.5× More Acidic Than Methoxycarbonyl-tert-leucine

The predicted acid dissociation constant (pKa) of the target compound is 3.72 ± 0.10 , whereas MOC-L-tert-leucine (CAS 162537-11-3) has a predicted pKa of 4.46 ± 0.10 [1]. The ΔpKa of 0.74 units means the target compound is approximately 5.5-fold more acidic, existing to a greater extent in the ionized (carboxylate) form at intermediate pH values. At pH 4.1 (the approximate midpoint), the ethoxycarbonyl derivative is ~70% ionized while the methoxycarbonyl derivative is ~30% ionized, affecting both extraction recovery and ionization efficiency in LC-MS interfaces.

Ionization state Acid-base extraction Bioanalytical method development

Molecular Mass Differentiation: +14 Da Shift Relative to MOC-L-tert-leucine Enables Specific Mass Spectrometric Detection

The target compound has a molecular weight of 203.24 g/mol (monoisotopic mass 203.1158 Da), exactly 14.03 g/mol heavier than MOC-L-tert-leucine (MW 189.21 g/mol, C₈H₁₅NO₄) [1]. This mass difference, corresponding to one additional methylene (–CH₂–) unit in the ethoxycarbonyl versus methoxycarbonyl group, generates distinct precursor and product ions in LC-MS/MS analysis. The +14 Da shift moves the [M+H]⁺ ion (m/z 204.2) outside the typical isotopic envelope of the methoxycarbonyl analog, eliminating mass spectral overlap when both compounds are monitored in the same chromatographic run.

Mass spectrometry Selected ion monitoring Impurity identification

Regulatory Identity: Formal Designation as Atazanavir Impurity 36 Confers Irreplaceable Reference Standard Status

This compound is formally catalogued as Atazanavir Impurity 36 by multiple reference standard suppliers and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions [1][2]. While MOC-L-tert-leucine (CAS 162537-11-3) serves as the key synthetic intermediate in atazanavir manufacturing—used to construct the N-(methoxycarbonyl)-L-tert-leucinyl moiety via diastereoselective reduction [3]—the ethoxycarbonyl analog represents a distinct process-related impurity arising from ethyl chloroformate side reactions or alternative synthetic routes [1]. For laboratories performing atazanavir impurity profiling, pharmacopoeial methods reference Impurity 36 specifically; a different protected amino acid cannot satisfy this identity requirement.

Reference standard ANDA regulatory compliance Pharmacopoeial impurity profiling

Steric Differentiation: tert-Leucine (gem-Dimethyl) Scaffold Provides Distinct Conformational Properties Versus Valine Scaffold in N-Ethoxycarbonyl Derivatives

The target compound features a gem-dimethyl substitution at the β-carbon (tert-butyl side chain), distinguishing it from N-(ethoxycarbonyl)-L-valine (CAS 5701-14-4), which bears an isopropyl side chain . Although both compounds share the same computed polar surface area (TPSA = 75.63 Ų) and near-identical LogP values (~1.23), the tert-leucine scaffold provides superior steric hindrance that has been reported to slow racemization during peptide coupling relative to linear and β-branched side-chain analogs [1]. The presence of three methyl groups on the β-carbon (rather than two in valine) creates a more conformationally restricted environment, which can influence diastereoselectivity in reactions at the α-carbon.

Steric hindrance Racemization resistance Peptide coupling

Protecting Group Orthogonality: Ethoxycarbonyl Requires Distinct Deprotection Conditions Versus Standard Boc/Fmoc Strategies

The ethoxycarbonyl (Eoc) protecting group on the target compound requires harsher deprotection conditions—typically strong acid or enzymatic cleavage using pig liver esterase at elevated temperature (pH 7, 60°C)—compared to the acid-labile Boc group (TFA cleavage at room temperature) or the base-labile Fmoc group (piperidine cleavage) [1]. In contrast, MOC-L-tert-leucine bears a methoxycarbonyl group that can be removed under similar but kinetically distinct conditions due to the smaller alkoxy substituent. This differential lability means that the ethoxycarbonyl compound can serve as an orthogonal protecting group in synthetic sequences where methoxycarbonyl or other carbamate protecting groups must be selectively retained. The simple alkyl carbamate nature of the Eoc group, while limiting its use in standard solid-phase peptide synthesis (SPPS), provides valuable orthogonality in solution-phase synthesis of complex intermediates where non-standard protection schemes are required [1].

Protecting group strategy Orthogonal deprotection Peptide synthesis

Optimal Application Scenarios for (S)-2-((Ethoxycarbonyl)amino)-3,3-dimethylbutanoic Acid (CAS 156990-58-8) Based on Verified Differentiation Evidence


Reference Standard for Atazanavir Impurity Profiling in ANDA Analytical Method Development and Validation

This compound is the designated Atazanavir Impurity 36 and is supplied with detailed characterization data compliant with regulatory guidelines [1]. Quality control laboratories developing or validating reversed-phase HPLC or LC-MS/MS methods for atazanavir sulfate drug substance must use this exact reference standard to establish system suitability, determine relative retention times (RRTs), and quantify this specific process-related impurity per ICH Q3A thresholds. The compound's distinct LogP (1.23) and pKa (3.72) relative to the methoxycarbonyl synthetic intermediate (LogP 0.83, pKa 4.46) ensure chromatographic resolution under optimized gradient conditions . Procurement of this characterized reference standard is mandatory; substitution with a generic N-protected amino acid invalidates method specificity.

LC-MS/MS Method Development Requiring Distinct Mass Spectrometric Detection Channels

The +14 Da mass difference (m/z 204.2 vs. 190.2 for [M+H]⁺) relative to MOC-L-tert-leucine enables clean selected ion monitoring (SIM) or multiple reaction monitoring (MRM) without isotopic cross-talk [1]. Bioanalytical laboratories quantifying trace-level atazanavir impurities at ppm levels can exploit this mass separation to develop specific, interference-free detection methods. The higher lipophilicity of the ethoxycarbonyl derivative (LogP 1.23 vs. 0.83) also provides differential solid-phase extraction (SPE) recovery, which can be leveraged for selective enrichment or cleanup in complex biological matrices.

Chiral Building Block for Asymmetric Synthesis Requiring Sterically Hindered tert-Leucine Scaffold

As an (S)-configured N-ethoxycarbonyl-tert-leucine derivative, this compound provides a pre-installed chiral center with the sterically demanding tert-butyl side chain that has been reported to slow racemization during peptide coupling compared to valine-derived analogs [1]. The ethoxycarbonyl protecting group offers orthogonal stability to piperidine (Fmoc removal) and mild TFA (Boc removal) conditions, enabling its use in convergent synthetic strategies where chemoselective deprotection is critical . This makes the compound suitable as a chiral intermediate for the synthesis of sterically constrained peptidomimetics, including HIV protease inhibitor analogs.

Pharmacopoeial Reference Standard Qualification and CoA-Based Procurement

Multiple suppliers (SynZeal, ChemWhat, o2h Discovery) provide this compound with comprehensive certificates of analysis including HPLC purity (typically ≥95–97%), structural confirmation by NMR and MS, and compliance with regulatory guidelines for reference standards [1]. For laboratories operating under GMP/GLP quality systems, procurement from these qualified sources ensures traceability to pharmacopoeial standards (USP/EP) where applicable. The compound's storage condition (2–8°C, sealed dry) and shipping (ambient) are standardized across suppliers, facilitating multi-source qualification for supply chain redundancy .

Quote Request

Request a Quote for (S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.